Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups to the aminomethyl group .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate serves as a valuable intermediate for the preparation of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring and aminomethyl group play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate stands out due to the presence of the oxadiazole ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C13H22N4O3 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-6-4-5-9(17)7-11-15-10(8-14)16-20-11/h9H,4-8,14H2,1-3H3 |
InChI Key |
DLTYKBKKPSHDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)CN |
Origin of Product |
United States |
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